(E/Z)-GSK-3
CAS No.: 3367-88-2
Cat. No.: VC7968340
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3367-88-2 |
---|---|
Molecular Formula | C14H10N2O |
Molecular Weight | 222.24 g/mol |
IUPAC Name | (3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one |
Standard InChI | InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9- |
Standard InChI Key | YKQONSWBHGBDSB-XFXZXTDPSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/C3=CC=CC=N3)/C(=O)N2 |
SMILES | C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
The compound demonstrates marked solubility differences across solvents:
Property | Value |
---|---|
DMSO solubility | 50 mg/mL (224.98 mM) |
Aqueous solubility | <0.1 mg/mL (insoluble) |
Storage stability | -20°C, light-protected |
This solubility profile necessitates DMSO-based stock solutions for experimental use, with recommended aliquoting to prevent freeze-thaw degradation . The compound’s logP value, estimated from its structure, likely falls within 2.5–3.5, balancing membrane permeability and aqueous dispersibility.
Pharmacological Profile and Target Engagement
Enzymatic Inhibition Potency
In a recombinant human GSK-3β assay, (E/Z)-GSK-3β inhibitor 1 achieved 50% enzyme inhibition at 4.19 nM , surpassing the activity of earlier-generation inhibitors like TDZD-8 (IC<sub>50</sub> ~2 μM) . Comparative data highlights its selectivity:
Compound | GSK-3β IC<sub>50</sub> | PKC IC<sub>50</sub> | Selectivity Index |
---|---|---|---|
(E/Z)-GSK-3β inhibitor 1 | 4.19 nM | 240 μM | 6,857 |
Staurosporine | 38 nM | 33 nM | 0.87 |
The 6,857-fold selectivity over protein kinase C (PKC) minimizes off-target effects, a critical advantage for in vivo applications .
Mechanistic Insights into GSK-3β Pathway Modulation
Glycogen Synthase Regulation in Glucose Homeostasis
By inhibiting GSK-3β-mediated phosphorylation of glycogen synthase (GS), (E/Z)-GSK-3β inhibitor 1 promotes GS activation, enhancing hepatic glycogenesis . Streptozotocin-induced diabetic rats treated with 50 mg/kg exhibited 40% improved glucose tolerance over controls, correlating with increased hepatic glycogen content . This effect mirrors insulin’s action but bypasses β-cell dysfunction, making it relevant for type 2 diabetes therapy.
Tau Protein and Amyloid-β Cross-Regulation
GSK-3β hyperphosphorylates tau at Ser<sup>396</sup> and Ser<sup>404</sup> epitopes, promoting neurofibrillary tangle formation . Concurrently, it upregulates β-secretase (BACE1), accelerating amyloid-β (Aβ) production . In silico docking suggests the oxindole scaffold binds GSK-3β’s Arg<sup>96</sup>/Arg<sup>180</sup> cluster, disrupting both tau and Aβ pathways . Dual inhibition could explain the neuroprotection observed in MC65 cells .
Pharmacokinetic and Formulation Considerations
Solubility and Stability Optimization
The compound’s poor aqueous solubility (<0.1 mg/mL) necessitates DMSO-based vehicles for in vivo administration . A standard formulation protocol involves:
Stability studies indicate 6-month integrity at -80°C versus 1-month at -20°C , mandating cold-chain logistics for distribution.
Tissue Distribution and Toxicity Profile
In BALB/c mice, a structural analog (quinoline derivative) showed preferential blood-brain barrier penetration, with brain-to-plasma ratios reaching 0.8 within 2 hours . No hepatotoxicity (ALT/AST <50 IU/L) or locomotor deficits were observed after 28-day dosing , though full toxicokinetic data for (E/Z)-GSK-3β inhibitor 1 remains pending.
Preclinical Validation in Disease Models
Antidiabetic Efficacy
Obese streptozotocin-treated rats receiving 50 mg/kg/day exhibited:
These effects persisted for 72 hours post-treatment, suggesting sustained target engagement .
Oncology Applications
Comparative Analysis with Contemporary GSK-3β Inhibitors
The 3-substituted oxindole scaffold of (E/Z)-GSK-3β inhibitor 1 offers distinct advantages over other classes:
This selectivity stems from the oxindole’s ability to occupy a unique hydrophobic pocket near Lys<sup>85</sup>, avoiding polar interactions with off-target kinases .
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